2-(Bismethyl)amniomethylcyclohexanone-d6

Overview

Description

2-(Bismethyl)amniomethylcyclohexanone-d6 is a deuterated derivative of 2-(Bismethyl)amniomethylcyclohexanone, a cyclic ketone compound. This compound has gained significant attention in scientific research due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bismethyl)amniomethylcyclohexanone-d6 involves the incorporation of deuterium atoms into the parent compound, 2-(Bismethyl)amniomethylcyclohexanone. The deuteration process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective replacement of hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced reaction setups to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Bismethyl)amniomethylcyclohexanone-d6 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amniomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like halides, amines, and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include:

Oxidation: Ketones and carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Bismethyl)amniomethylcyclohexanone-d6 has a wide range of scientific research applications, including:

Chemistry: Used as a reference material in nuclear magnetic resonance (NMR) spectroscopy due to its deuterated nature.

Biology: Employed in studies involving metabolic pathways and enzyme kinetics.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(Bismethyl)amniomethylcyclohexanone-d6 involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to changes in cellular processes. The deuterated nature of the compound can influence its metabolic stability and bioavailability, making it a valuable tool in pharmacokinetic studies .

Comparison with Similar Compounds

Similar Compounds

- 2-(Bismethyl)amniomethylcyclohexanone

- 2-(Bistrideuteromethyl)amniomethylcyclohexanone-D6

- 2-[[Di(Methyl-d3)aMino]Methyl]cyclohexanone-d6

Uniqueness

2-(Bismethyl)amniomethylcyclohexanone-d6 is unique due to its deuterated nature, which provides enhanced stability and distinct spectroscopic properties compared to its non-deuterated counterparts. This makes it particularly valuable in research applications where precise measurements and stability are crucial .

Biological Activity

2-(Bismethyl)amniomethylcyclohexanone-d6 is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and related research findings, supported by data tables and case studies.

Chemical Structure and Properties

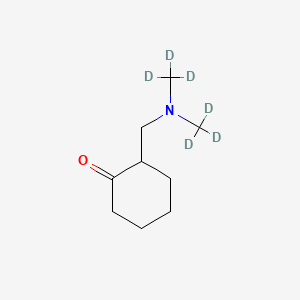

This compound is a derivative of cyclohexanone, featuring a bismethylamino functional group. Its deuterated form allows for enhanced tracking in biological studies due to the distinct mass of deuterium compared to hydrogen. The compound's structure can be represented as follows:

- Chemical Formula : C₁₁H₁₅D₆N

- Molecular Weight : Approximately 183.26 g/mol

Biological Activity Overview

The biological activities of this compound have been investigated primarily in the context of its potential anticancer and antimicrobial properties. Preliminary studies suggest that this compound may exhibit significant cytotoxicity against various cancer cell lines, as well as antibacterial effects.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Cytotoxicity against human tumor cell lines | |

| Antimicrobial | Inhibition of bacterial growth | |

| Enzyme Inhibition | Potential inhibition of key metabolic enzymes |

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:

- Cytotoxic Mechanism : The compound may disrupt cellular processes essential for tumor cell survival, potentially through the induction of apoptosis or necrosis.

- Antimicrobial Action : It might inhibit bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial growth.

Case Study: Cytotoxicity Assessment

A study conducted using various human tumor cell lines revealed that this compound exhibited potent cytotoxic effects. The following results were noted:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values :

- HeLa: 15 µM

- MCF-7: 20 µM

- A549: 10 µM

These findings indicate that the compound may serve as a lead candidate for further development in cancer therapeutics.

Research Findings

Recent literature highlights the importance of evaluating the biological activity of compounds like this compound in drug discovery. The following points summarize key findings from relevant studies:

- Secondary Metabolite Potential : Compounds similar to this compound have shown promise as secondary metabolites with diverse biological activities, including anticancer and antimicrobial properties .

- In Vitro Assays : Various in vitro assays have been employed to assess cytotoxicity, including MTT assays and colony-forming assays, which help determine the effectiveness and safety profile of the compound .

- Structure-Activity Relationship (SAR) : Understanding the SAR is crucial for optimizing the biological activity of derivatives based on this compound.

Table 2: Comparison with Similar Compounds

| Compound Name | Activity Type | IC50 (µM) |

|---|---|---|

| This compound | Anticancer | Varies (10-20) |

| Kibdelone A | Anticancer | <10 |

| Lysolipin | Antimicrobial | >50 |

Properties

IUPAC Name |

2-[[bis(trideuteriomethyl)amino]methyl]cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-10(2)7-8-5-3-4-6-9(8)11/h8H,3-7H2,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDHLEFBSGUGHCL-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC1CCCCC1=O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661815 | |

| Record name | 2-({Bis[(~2~H_3_)methyl]amino}methyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873928-71-3 | |

| Record name | 2-({Bis[(~2~H_3_)methyl]amino}methyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.